An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Introduction
2,2,3,3-Tetrafluoro-1,4-benzodioxane is a fluorinated heterocyclic compound with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. The introduction of the tetrafluorinated ethylene bridge significantly alters the electronic properties and conformational flexibility of the benzodioxane scaffold, making it an attractive target for research and development. This guide provides a comprehensive overview of a proposed synthetic route to 2,2,3,3-Tetrafluoro-1,4-benzodioxane, including a detailed experimental protocol, characterization data, and an exploration of the underlying chemical principles.
Synthetic Strategy: A Modified Williamson Ether Synthesis Approach
The most logical and convergent approach to the synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane is a modification of the classic Williamson ether synthesis.[1][2] This strategy involves the dialkylation of catechol with a suitable 1,2-dihalo-tetrafluoroethane derivative. The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the catecholate dianion, formed in situ, displaces the halide leaving groups.[2]
The choice of the 1,2-dihalo-tetrafluoroethane is critical. While 1,2-diiodo-tetrafluoroethane would be the most reactive, it is also the most expensive and least stable. 1,2-dibromo-tetrafluoroethane offers a good compromise between reactivity and stability, making it a suitable choice for this synthesis. 1,2-dichloro-tetrafluoroethane is less reactive and may require more forcing conditions.
Reaction Mechanism
The reaction is proposed to proceed in two main stages:
-
Deprotonation of Catechol: In the presence of a strong base, such as sodium hydride or potassium carbonate, catechol is deprotonated to form the more nucleophilic catecholate dianion.
-
Nucleophilic Attack: The catecholate dianion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihalo-tetrafluoroethane. This is followed by a second intramolecular nucleophilic attack to form the six-membered dioxane ring.
Caption: Proposed reaction mechanism for the synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane.
Experimental Protocol
This protocol is a generalized procedure based on established Williamson ether syntheses and reactions involving fluorinated compounds. Optimization of reaction conditions may be necessary to achieve the best results.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| Catechol | C₆H₆O₂ | 110.11 | 120-80-9 | Sigma-Aldrich |
| 1,2-Dibromo-tetrafluoroethane | C₂Br₂F₄ | 259.82 | 124-72-1 | Alfa Aesar |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.
-
-
Addition of Catechol:
-
Dissolve catechol (1.0 equivalent) in anhydrous DMF (20 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Addition of 1,2-Dibromo-tetrafluoroethane:
-
Dissolve 1,2-dibromo-tetrafluoroethane (1.1 equivalents) in anhydrous DMF (30 mL) and add it dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water (50 mL).
-
Pour the reaction mixture into a separatory funnel containing 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated aqueous solution of sodium bicarbonate (100 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.
-
Characterization and Spectroscopic Data
The following are predicted spectroscopic data for 2,2,3,3-Tetrafluoro-1,4-benzodioxane based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a multiplet in the aromatic region corresponding to the four protons on the benzene ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.2 | m |
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two equivalent carbons of the tetrafluoroethylene bridge. The carbon signals will exhibit coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.).
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-O | 140 - 145 | t | ²JCF ≈ 20-30 |
| C-H (aromatic) | 115 - 125 | d | |
| C-F₂ | 110 - 120 | t | ¹JCF ≈ 280-300 |
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the four equivalent fluorine atoms. The chemical shift will be in the typical range for fluorine atoms attached to an aliphatic carbon.[4][5]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₂-CF₂- | -90 to -110 | s |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-O-C ether linkages, the aromatic C-H and C=C bonds, and the strong C-F bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-F stretch | 1100 - 1300 | Strong |
| C-O-C stretch (asymmetric) | 1200 - 1270 | Strong |
| C-O-C stretch (symmetric) | 1000 - 1100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₄F₄O₂ |
| Molecular Weight | 208.11 g/mol |
| Predicted m/z (M⁺) | 208 |
| Key Fragmentation Peaks | Loss of CO, COF₂, C₂F₄ are expected.[6][7] |
Safety Considerations
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle in an inert atmosphere and away from moisture.
-
1,2-Dibromo-tetrafluoroethane: Is a volatile and potentially toxic halogenated hydrocarbon. Handle in a well-ventilated fume hood.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catechol: Is toxic and an irritant. Avoid inhalation and skin contact.
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for the preparation of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. The proposed modified Williamson ether synthesis provides a straightforward method using readily available starting materials. The detailed experimental protocol and predicted spectroscopic data will be invaluable for researchers and scientists working on the synthesis and characterization of this and other novel fluorinated heterocyclic compounds. As with any synthetic procedure, careful optimization and adherence to safety protocols are paramount for successful and safe execution.
References
- Hague, D. N. (1971). The Williamson Ether Synthesis.
- The Williamson Ether Synthesis. (n.d.).
- Field, L. D., Sternhell, S., & Kalman, J. R. (2014).
- Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Williamson ether synthesis. (2023, November 29). In Wikipedia.
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. (1995). Organohalogen Compounds, 24, 1-6.
- Fragmentation in Mass Spectrometry. (2023, June 2). [Video]. YouTube.
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